molecular formula C14H15NO2S B2520599 N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide CAS No. 1704523-81-8

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide

Cat. No.: B2520599
CAS No.: 1704523-81-8
M. Wt: 261.34
InChI Key: NDWDLZOZCNQPJE-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide is a synthetic organic compound of interest in medicinal chemistry and pharmacological research. The compound features a benzamide group linked to a 3-methylthiophene ring via a hydroxy-substituted ethyl spacer, a structural motif seen in compounds investigated for their potential effects on the central nervous system . Specifically, molecules containing benzamide and heteroaromatic systems like thiophene are frequently explored in the search for new therapeutic agents . Researchers are investigating this compound and its analogs to understand their biological activity and potential mechanisms of action. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-10-7-8-18-13(10)12(16)9-15-14(17)11-5-3-2-4-6-11/h2-8,12,16H,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWDLZOZCNQPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategy

The synthesis of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide centers on two key steps:

  • Preparation of 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine :
    • Thiophene Aldehyde Derivatization : 3-Methylthiophene-2-carbaldehyde undergoes a nitroaldol (Henry) reaction with nitromethane in the presence of a base (e.g., K₂CO₃) to form β-nitro alcohol intermediates. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding the primary amine precursor.
    • Alternative Pathway : Grignard addition of 3-methylthiophen-2-ylmagnesium bromide to ethylene oxide, followed by oxidation and reductive amination, provides an alternative route to the amine intermediate.
  • Amide Bond Formation :
    • The amine reacts with benzoyl chloride or activated benzoyl derivatives (e.g., benzotriazole esters) under Schotten-Baumann conditions or via coupling agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dimethylformamide (DMF). Triethylamine (Et₃N) is typically employed as a base to neutralize HCl byproducts.

Representative Reaction Scheme :
$$
\text{3-Methylthiophene-2-carbaldehyde} \xrightarrow{\text{Nitroaldol}} \text{β-Nitro Alcohol} \xrightarrow{\text{Hydrogenation}} \text{Amine Intermediate} \xrightarrow{\text{HBTU/Et₃N}} \text{this compound}
$$

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent Selection : Polar aprotic solvents like DMF or tetrahydrofuran (THF) enhance reaction rates by stabilizing ionic intermediates. For instance, DMF at 0°C achieved 88% yield in analogous benzamide syntheses.
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during amide coupling, while room temperature is sufficient for nitroaldol reactions.

Catalytic Systems

  • Nitroaldol Reaction : Base catalysts (e.g., K₂CO₃) facilitate deprotonation of nitromethane, enabling nucleophilic attack on the aldehyde.
  • Amide Coupling : HBTU with Et₃N outperforms traditional carbodiimides (e.g., DCC) by reducing racemization and improving yields (up to 93% in optimized cases).

Table 1: Comparative Yields Under Varied Conditions

Condition Solvent Temperature Yield (%) Source
HBTU, Et₃N DMF 0°C 88
DCC, DMAP THF 25°C 65
Schotten-Baumann H₂O/Et₂O 0°C 72

Characterization and Analytical Data

Spectroscopic Confirmation

  • Infrared (IR) Spectroscopy :
    • Amide C=O stretch: 1660–1670 cm⁻¹.
    • Hydroxyl (O-H) stretch: 3200–3400 cm⁻¹ (broad).
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (CDCl₃) : δ 7.75–7.45 (m, 5H, Ar-H), 4.20–3.90 (m, 2H, CH₂), 2.50 (s, 3H, CH₃-thiophene).
    • ¹³C NMR : 167.8 ppm (amide C=O), 140.2 ppm (thiophene C-S).

Chromatographic Purification

  • Flash chromatography (hexane/EtOAc, 3:1) isolates the product with >95% purity.
  • High-performance liquid chromatography (HPLC) retention time: 12.3 min (C18 column, MeOH/H₂O 70:30).

Challenges and Alternative Approaches

Hydroxyl Group Protection

  • Silylation : tert-Butyldimethylsilyl (TBS) protection of the hydroxyl group prevents unwanted side reactions during amide coupling. Deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl moiety.

Scalability Issues

  • Large-scale reactions face solubility challenges; switching to THF or dichloromethane (DCM) improves mixing and heat dissipation.

Industrial and Research Applications

  • Antimicrobial Agents : Analogous benzamides exhibit activity against Staphylococcus aureus (MIC: 8 μg/mL).
  • Kinase Inhibition : Structural analogs show potential as dual inhibitors of anaplastic lymphoma kinase (ALK) and polo-like kinase 1 (PLK-1).

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of N-[2-oxo-2-(3-methylthiophen-2-yl)ethyl]benzamide.

    Reduction: Formation of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzylamine.

    Substitution: Formation of halogenated derivatives of the thiophene ring.

Scientific Research Applications

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The thiophene ring imparts unique electronic properties, making this compound useful in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: It can be used to study the interactions of thiophene-containing compounds with biological systems, providing insights into their pharmacological properties.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl chain and benzamide group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

Compound Name Benzamide Substitution Ethyl Chain Substitution Key Features
Target Compound None 2-hydroxy-2-(3-methylthiophen-2-yl)ethyl Thiophene with methyl group enhances lipophilicity and electronic effects.
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl Bulkier ethyl chain; potential for steric hindrance in binding interactions.
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) None 3,4-dimethoxyphenethyl Methoxy groups improve solubility; aromatic interactions via phenyl ring.
3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide 3-chloro 2-hydroxy-2-(thiophen-3-yl)ethyl Chlorine atom increases electronegativity; thiophene positional isomer.
Nitazoxanide Nitrothiazole moiety Acetyloxy-linked nitrothiazole Antiparasitic activity; nitro group critical for redox activity.

Substituent Variations on the Ethyl Chain

  • Heterocyclic Substituents: The target compound’s 3-methylthiophen-2-yl group contributes to π-π stacking and hydrophobic interactions, similar to thiophen-3-yl analogs . However, positional isomerism (thiophen-2-yl vs. 3-yl) may alter binding specificity.
  • Aromatic vs. Aliphatic Substituents :

    • Phenethyl derivatives (e.g., Rip-B ) rely on methoxy groups for hydrogen bonding, while aliphatic chains (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ) prioritize steric effects.

Pharmacological Activities

  • Antiviral Activity : Derivatives with 3-methylthiophen-2-yl groups (e.g., compound 19 in ) inhibit SARS-CoV-2 PLpro, highlighting the role of thiophene in viral protease binding.
  • Antiparasitic Effects : Nitazoxanide demonstrates broad-spectrum activity, underscoring the importance of nitro-heterocyclic moieties in antiparasitic benzamides.

Spectroscopic and Structural Data

  • NMR Analysis :
    • The target compound’s hydroxyethyl group would show characteristic δ~3.5–4.5 ppm (¹H NMR) for CH2OH, similar to N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide .
    • Thiophene protons resonate at δ~6.5–7.5 ppm, as seen in 3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide .
  • X-ray Crystallography : Analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide confirm planar amide bonds and intramolecular hydrogen bonding, critical for stability.

Biological Activity

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The molecular structure of this compound includes a hydroxyethyl group, a benzamide moiety, and a thiophene ring, which contribute to its chemical reactivity and biological interactions. The typical synthesis involves the following steps:

  • Formation of Hydroxyethyl Intermediate :
    • Reaction of 3-methylthiophene with ethylene oxide in the presence of a base to yield 2-(3-methylthiophen-2-yl)ethanol.
  • Amidation Reaction :
    • The hydroxyethyl intermediate is reacted with benzoyl chloride in the presence of triethylamine to form the final compound.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes or receptors. The hydroxyethyl chain and benzamide group can form hydrogen bonds, while the thiophene ring participates in π-π interactions, enhancing binding affinity and specificity.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Compounds in this class have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that related thiophene derivatives possess moderate antibacterial properties .
  • Antioxidant Activity : The compound has been evaluated for its antioxidant potential, which is crucial for mitigating oxidative stress-related damage in biological systems.
  • Anti-inflammatory Effects : Similar structures have been linked to anti-inflammatory activity, suggesting that this compound could modulate inflammatory pathways effectively.

Research Findings

Recent studies have provided insights into the biological activities of this compound:

  • Antimicrobial Studies :
    • A study highlighted the compound's effectiveness against various pathogens, demonstrating its potential as an antimicrobial agent. The microdilution method was employed to assess its activity against different bacterial strains.
PathogenActivity Level
Gram-positive bacteriaSignificant
Gram-negative bacteriaModerate
Yeast (Candida species)Significant
  • Case Studies :
    • In vitro studies have shown that derivatives of benzamide exhibit anticancer properties, with several compounds demonstrating cytotoxic effects against various cancer cell lines. This suggests that this compound may also possess similar properties that warrant further investigation.

Q & A

Q. What are the key synthetic routes for N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide?

The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Reacting a benzoyl chloride derivative with a hydroxyethylamine intermediate containing the 3-methylthiophene moiety .
  • Purification : Techniques like column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol) to isolate the product .
  • Example reagents: Carbodiimides for coupling, dichloromethane or ethanol as solvents .

Q. What spectroscopic techniques are used for structural elucidation of this compound?

  • Nuclear Magnetic Resonance (NMR) : To confirm the hydroxyethyl, benzamide, and thiophene substituents .
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Cytotoxicity assays (e.g., MTT or SRB) to screen for anticancer potential .
  • Enzyme inhibition studies : Targeting kinases or proteases due to the benzamide-thiophene scaffold .

Q. What common chemical reactions does this compound undergo?

  • Oxidation : Hydroxy group → ketone using hydrogen peroxide or m-CPBA .
  • Substitution : Electrophilic aromatic substitution on the thiophene ring (e.g., bromination) .
  • Hydrolysis : Amide bond cleavage under acidic/basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Temperature control : Higher temperatures (e.g., reflux) for faster amide formation but risk side reactions .
  • Catalyst selection : Use of DMAP or HOBt to enhance coupling efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Real-time monitoring : TLC or HPLC to track reaction progress and minimize byproducts .

Q. How to resolve contradictions in spectroscopic data during structural analysis?

  • Multi-technique validation : Combine NMR, X-ray crystallography (e.g., SHELX refinement ), and computational modeling (DFT) .
  • Isotopic labeling : Use deuterated solvents or ¹³C-labeled reagents to clarify ambiguous peaks .

Q. What strategies determine the mechanism of action in anticancer research?

  • Target identification : Protein binding assays (SPR, ITC) and siRNA knockdown studies .
  • Molecular docking : Computational screening against cancer-related targets (e.g., Bcl-2 or EGFR kinases) .
  • Metabolomics : LC-MS profiling to track downstream metabolic changes in treated cells .

Q. How is regioselectivity controlled in substitution reactions on the thiophene ring?

  • Electronic effects : Electron-donating methyl groups at the 3-position direct electrophiles to the 5-position .
  • Steric hindrance : Bulky substituents on the benzamide limit access to certain ring positions .
  • Catalytic systems : Lewis acids (e.g., FeCl₃) enhance selectivity in halogenation .

Data Analysis & Computational Methods

Q. How to use computational tools to predict reactivity and stability?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects on conformation and reactivity .
  • Software: Gaussian, ORCA, or VASP for energy minimization and transition-state analysis .

Q. How to address discrepancies between experimental and computational data?

  • Error source analysis : Check basis set adequacy in DFT or force field parameters in MD .
  • Experimental validation : Repeat assays under controlled conditions (e.g., inert atmosphere for oxidation studies) .

Q. Table 1: Key Reaction Conditions for Oxidation

ReagentSolventTemperatureProductYield (%)Reference
m-CPBADCM0°C → RTKetone derivative85
H₂O₂, AcOHMeOHRefluxSulfoxide byproduct62

Q. Table 2: Molecular Data for Structural Confirmation

TechniqueKey Data PointsReference
¹H NMR (CDCl₃)δ 7.45 (d, J=8 Hz, benzamide), 2.35 (s, CH₃)
HRMSm/z 334.1045 [M+H]⁺ (calc. 334.1038)

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